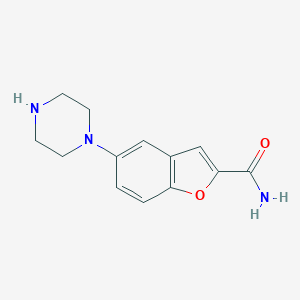

5-(Piperazin-1-yl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRGOAFFRRUFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431492 | |

| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183288-46-2 | |

| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183288462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67DWQ6935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(Piperazin-1-yl)benzofuran-2-carboxamide chemical properties

An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] It is recognized as a key intermediate in the synthesis of Vilazodone, a dual-acting antidepressant.[2][3] The compound presents as an off-white to pale-yellow solid.[4]

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | [1] |

| Synonyms | 2-Benzofurancarboxamide, 5-(1-piperazinyl)- | [1] |

| CAS Number | 183288-46-2 | [1] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| Appearance | Off-white to Pale-Yellow Solid | [4] |

| Melting Point | >215°C (decomposition) | [5] |

| Boiling Point | 505.3 °C at 760 mmHg (Predicted) | |

| Density | ~1.27 g/cm³ | |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Vilazodone. Several synthetic routes have been described, often involving the nucleophilic substitution of a leaving group on the benzofuran ring with piperazine.[3]

A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with piperazine.[3] The overall workflow, from starting materials to the final active pharmaceutical ingredient (API), Vilazodone, is illustrated below.

Caption: Synthetic workflow for Vilazodone production.

Experimental Protocol: Synthesis via Aromatic Nucleophilic Substitution[3]

This protocol describes the synthesis of this compound from 5-bromobenzofuran-2-carboxamide.

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-bromobenzofuran-2-carboxamide (1.0 eq) and a molar excess of piperazine (e.g., 5.0 eq) in an appropriate solvent.

-

Reaction Conditions: Heat the mixture to 140°C and maintain stirring for approximately 6 hours. The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Adjust the pH of the filtrate to 6-7 using a potassium hydroxide (KOH) solution to precipitate the crude product.

-

Collect the precipitate by filtration.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield this compound with high purity.

Experimental Protocol: Analytical Characterization by HPLC

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). While specific in-house methods may vary, a general reverse-phase HPLC protocol is provided below.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Analysis: Inject the sample onto the column and record the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Biological Activity and Significance

This compound is primarily of interest due to its role as a direct precursor to Vilazodone.[2][6] Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder (MDD).[7][8]

The therapeutic effect of Vilazodone stems from its unique dual mechanism of action: it is a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[4][7][9] This involves two primary pharmacological actions:

-

Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4][10] This action increases the concentration of serotonin available to bind to postsynaptic receptors.[7][11]

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A serotonin receptor.[4][6][12] This action at presynaptic 5-HT1A autoreceptors is thought to accelerate their desensitization, potentially leading to a faster therapeutic onset compared to traditional SSRIs.[6][7] Its agonism at postsynaptic 5-HT1A receptors further contributes to the overall enhancement of serotonergic signaling.[12]

Some studies also suggest that the signaling cascade initiated by 5-HT1A receptor activation may involve downstream pathways such as the SRC/MAPK signaling pathway.[13][14]

Caption: Mechanism of action of Vilazodone.

Safety and Handling

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

References

- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. 5-piperazin-1-yl-1-benzofuran-2-carboxamide | 183288-46-2 [chemicalbook.com]

- 6. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 9. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]

- 10. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychiatrist.com [psychiatrist.com]

- 12. researchgate.net [researchgate.net]

- 13. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]

- 14. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia [elifesciences.org]

Elucidation of 5-(Piperazin-1-yl)benzofuran-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document outlines the compound's chemical and physical properties, a plausible synthetic route, and its significance in the broader context of medicinal chemistry. Due to the nature of this compound as a synthetic intermediate, publicly available, detailed spectroscopic data is limited. Therefore, this guide also presents predicted spectroscopic characteristics based on its known structure to aid researchers in its identification and characterization.

Compound Identification and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C13H15N3O2.[1] It is recognized as an important raw material and intermediate in the synthesis of various pharmaceuticals, notably for antiepileptic, antipsychotic, and antidepressant drugs.[2] The physical and chemical properties of the compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | [3] |

| CAS Number | 183288-46-2 | [3][4] |

| Molecular Formula | C13H15N3O2 | [1] |

| Molecular Weight | 245.28 g/mol | [1][4] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 505.319 °C at 760 mmHg | [4] |

| Density | 1.269 g/cm³ | [4] |

| SMILES | C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | [3] |

| InChI Key | LLRGOAFFRRUFBM-UHFFFAOYSA-N | [3] |

Synthesis Protocol

Stage 1: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

This stage is adapted from the process described in patent CN103965148A.[5]

-

Step 1: Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde. In a reactor under a nitrogen atmosphere, add zinc powder and tetrahydrofuran (THF). Cool the mixture and slowly add titanium tetrachloride (TiCl4). To this, add 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal. The reaction is rectified to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.

-

Step 2: Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid. To a new reactor, add a sodium hydroxide solution and a copper (II) sulfate solution. While stirring, add the product from Step 1. This reaction will yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid.

-

Step 3: Cyclization to Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. Dissolve the product from Step 2 in absolute ethanol and add it to a reactor containing THF and anhydrous potassium carbonate. After a period of stirring, add iodine to facilitate the cyclization. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up with an unsaturated sodium bicarbonate solution to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Stage 2: Amidation to this compound

The conversion of the ethyl ester to the corresponding primary amide is a standard chemical transformation.

-

Protocol: The ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia. The reaction mixture is then heated in a sealed vessel. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Structural Elucidation: Predicted Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, the protons of the piperazine ring, and the protons of the carboxamide group.

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.

-

Piperazine Protons: Two sets of signals, likely multiplets, in the range of δ 3.0-3.5 ppm.

-

Amide Protons: A broad singlet in the range of δ 7.5-8.5 ppm, which is exchangeable with D₂O.

-

NH Proton of Piperazine: A signal that may be a broad singlet, also exchangeable with D₂O.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbon atoms of the benzofuran core, the piperazine ring, and the carbonyl group of the amide.

-

Benzofuran Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Piperazine Carbons: Signals in the aliphatic region (δ 40-55 ppm).

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretching (Amide and Piperazine): Broad bands in the region of 3100-3500 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

C-O-C Stretching (Benzofuran): Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

3.4. Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 245. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of the carboxamide group.

Visualizations

4.1. Chemical Structure

Caption: Chemical structure of this compound.

4.2. Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

4.3. Role in Vilazodone Synthesis and Action

This compound is a crucial building block for the synthesis of Vilazodone. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][5][6] This dual mechanism of action is believed to contribute to its therapeutic effects in treating major depressive disorder.[5][7] The role of the intermediate is to provide the core benzofuran-piperazine scaffold, which is then further elaborated to yield the final active pharmaceutical ingredient.

References

- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 5-(1-Piperazinyl)benzofuran-2-carboxamide | CAS 183288-46-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. psychiatrist.com [psychiatrist.com]

- 6. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 7. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes key analytical data for its characterization. The guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and application of this important molecule.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₁₃H₁₅N₃O₂. It is also known by its IUPAC name, 5-(1-piperazinyl)-1-benzofuran-2-carboxamide. The compound is typically a pale-yellow to yellow-brown solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 245.28 g/mol | [1] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |

| CAS Number | 183288-46-2 | [2] |

| IUPAC Name | 5-piperazin-1-yl-1-benzofuran-2-carboxamide | [1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator |

Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Vilazodone.[3] Several synthetic routes have been described in the literature, with a common method involving the aromatic nucleophilic substitution of a suitable benzofuran precursor with piperazine.[4]

Synthetic Pathway Overview

A documented synthetic route starts from 5-bromobenzofuran-2-carboxylic acid. This precursor undergoes an amidation reaction followed by a nucleophilic substitution with piperazine to yield the final product. The overall workflow is depicted in the diagram below.

References

An In-depth Technical Guide to Taranabant (MK-0364): Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The provided CAS number, 183288-46-2, corresponds to the chemical compound 5-(1-Piperazinyl)benzofuran-2-carboxamide, an intermediate used in the synthesis of other molecules. The detailed requirements of this technical guide, focusing on a drug candidate with extensive preclinical and clinical data, align with the profile of Taranabant (MK-0364) , a well-researched cannabinoid receptor type 1 (CB1) inverse agonist. Taranabant's CAS number is 701977-09-5 . This guide will focus on Taranabant to meet the technical depth requested.

Introduction

Taranabant (coded MK-0364) is a potent, selective, and orally bioavailable cannabinoid receptor type 1 (CB1) inverse agonist developed by Merck & Co. for the treatment of obesity.[1][2] The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance, with its activation known to stimulate appetite.[2] Taranabant was designed to block this pathway, thereby reducing food intake and promoting weight loss.[3][4] Despite showing significant efficacy in clinical trials, its development was halted in Phase III due to a high incidence of central nervous system side effects, primarily psychiatric in nature, such as anxiety and depression.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Taranabant is a structurally novel, acyclic amide that is distinct from other CB1 antagonists like the diarylpyrazole rimonabant.[4]

2.1 Structure

-

IUPAC Name: N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[[5-(trifluoromethyl)-2-pyridinyl]oxy]propanamide[5]

-

SMILES: C--INVALID-LINK--Cl)C2=CC=CC(=C2)C#N">C@@HNC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F[5]

-

2D Structure:

2.2 Physicochemical Properties

The following table summarizes the key physicochemical properties of Taranabant.

| Property | Value | Reference |

| CAS Number | 701977-09-5 | [1] |

| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [1] |

| Molar Mass | 515.96 g·mol⁻¹ | [1] |

| Solubility | DMSO: ≥ 42 mg/mL (81.40 mM) | [6] |

| Appearance | Powder | [6] |

Pharmacology and Pharmacokinetics

Taranabant is characterized by its high affinity and selectivity for the CB1 receptor, where it acts as an inverse agonist.

3.1 Pharmacodynamics: Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities and functional activities of Taranabant at human and rat cannabinoid receptors.

Table 3.1.1: Cannabinoid Receptor Binding Affinity

| Receptor | Species | Assay Type | Value | Reference |

| CB1 | Human | Kᵢ | 0.13 nM | [6] |

| Human | IC₅₀ | 0.3 ± 0.1 nM | [6] | |

| Rat | Kᵢ | 0.27 nM | [6] | |

| Rat | IC₅₀ | 0.4 nM | [6] | |

| CB2 | Human | Kᵢ | 170 nM | [6] |

| Human | IC₅₀ | 290 ± 60 nM | [6] | |

| Rat | Kᵢ | 310 nM | [6] | |

| Rat | IC₅₀ | 470 nM | [6] |

Taranabant demonstrates approximately 900- to 1000-fold selectivity for the CB1 receptor over the CB2 receptor.[6]

Table 3.1.2: Functional Activity

| Assay | Receptor | Activity | Value (EC₅₀) | Reference |

| cAMP Production | CB1 | Inverse Agonist | 2.4 ± 1.4 nM | [6] |

3.2 Pharmacokinetics

Taranabant exhibits a pharmacokinetic profile suitable for once-daily oral dosing.[7]

Table 3.2.1: Preclinical Pharmacokinetic Parameters

| Species | Dose & Route | Bioavailability (F) | Half-life (t₁/₂) | Reference |

| Rat | 1 mg/kg IV, 2 mg/kg PO | 74% | 2.7 h | [6] |

| Dog | 0.2 mg/kg IV, 0.4 mg/kg PO | 31% | 14 h | [6] |

| Rhesus Monkey | 0.2 mg/kg IV, 0.4 mg/kg PO | 31% | 3.6 h | [6] |

Table 3.2.2: Human Pharmacokinetic Parameters (Population Model)

| Parameter | Value | Reference |

| Apparent Clearance (CL/F) | 25.4 L/h | [8][9] |

| Apparent Steady-State Volume of Distribution (Vss/F) | 2,578 L | [8][9] |

| Terminal Elimination Half-life (t₁/₂) | 38 to 69 hours (single dose) | [7] |

| Time to Maximum Concentration (tₘₐₓ) | 1 to 2.5 hours (single dose) | [7] |

Mechanism of Action and Signaling Pathways

Taranabant's therapeutic effect is derived from its inverse agonism at the CB1 receptor, which is highly expressed in the central nervous system (CNS).[3]

4.1 Central Mechanism

By binding to CB1 receptors in the brain, Taranabant reduces the receptor's basal signaling activity. This action is believed to occur in key areas regulating energy homeostasis, such as the hypothalamus and limbic system. The established mechanism involves two primary effects: a reduction in food intake (caloric intake) and an increase in energy expenditure, including fat oxidation.[3][4] This central action indirectly influences peripheral tissue metabolism, leading to a reduction in fat mass and improved insulin sensitivity.[3]

Caption: Taranabant's signaling pathway as a CB1R inverse agonist.

Experimental Protocols

The characterization of Taranabant involved a range of standard in vitro and in vivo experimental procedures.

5.1 In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of Taranabant for CB1 and CB2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human or rat CB1 or CB2 receptor (e.g., CHO-K1 cells).[10]

-

Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP55940, is used.[11]

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-expressing membranes in the presence of varying concentrations of unlabeled Taranabant.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of Taranabant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

5.2 [³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity of Taranabant (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.

-

Methodology:

-

Principle: This assay measures the activation of G-proteins. In their inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap and quantify this activated state. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.

-

Procedure: Receptor-expressing membranes are incubated with GDP and varying concentrations of Taranabant in the absence of an agonist.

-

Initiation: The reaction is initiated by adding [³⁵S]GTPγS.

-

Termination & Measurement: After incubation, the reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration and quantified by scintillation counting.[12]

-

Analysis: A decrease in basal [³⁵S]GTPγS binding in the presence of Taranabant indicates inverse agonist activity.[10]

-

5.3 In Vivo Diet-Induced Obesity (DIO) Rodent Model

-

Objective: To evaluate the efficacy of Taranabant in reducing body weight and food intake in an animal model that mimics human obesity.

-

Methodology:

-

Animal Model: Male C57BL/6 mice or obesity-prone rats are commonly used.[6][13]

-

Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by significant weight gain and increased adiposity compared to control animals on a standard chow diet.[14][15]

-

Treatment: Once obesity is established, animals are randomized into groups and treated orally (e.g., via gavage) with vehicle or different doses of Taranabant once daily.

-

Measurements: Body weight and food intake are measured daily or weekly throughout the study period.[14]

-

Endpoint Analysis: At the end of the study, animals are euthanized, and various parameters can be analyzed, including body composition (e.g., via DEXA scan), organ weights (e.g., fat pads), and plasma biomarkers (e.g., glucose, insulin, lipids).[15]

-

Caption: Workflow for a Diet-Induced Obesity (DIO) preclinical study.

Clinical Development and Discontinuation

Taranabant entered large-scale Phase III clinical trials for obesity.[2]

6.1 Efficacy In a 12-week study, doses of 0.5, 2, 4, and 6 mg once daily all resulted in statistically significant weight loss compared to placebo.[4] Longer-term studies confirmed that 2 mg and 4 mg doses were effective in achieving clinically significant weight loss over two years.[16] The mechanism was confirmed in humans to be a combination of reduced caloric intake and increased energy expenditure.[4]

6.2 Safety and Discontinuation Despite its efficacy, the clinical development of Taranabant was discontinued in October 2008.[1] The decision was based on an unfavorable risk-benefit profile at higher doses. Dose-related increases in adverse events were observed, particularly gastrointestinal issues (nausea, diarrhea) and psychiatric symptoms (anxiety, depression, irritability).[4][16][17] These side effects are thought to be mechanism-based, resulting from the blockade of the endocannabinoid system's role in mood and stress regulation.

Conclusion

Taranabant (MK-0364) is a powerful and highly selective CB1 receptor inverse agonist that validated the CB1 receptor as a therapeutic target for obesity. Its development provided valuable insights into the role of the endocannabinoid system in human energy balance. While its clinical journey was halted due to an unacceptable safety profile, the extensive research conducted on Taranabant continues to inform the development of peripherally restricted or biased CB1 receptor antagonists, which aim to achieve metabolic benefits without the centrally-mediated psychiatric side effects.

References

- 1. Taranabant - Wikipedia [en.wikipedia.org]

- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. researchgate.net [researchgate.net]

- 4. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taranabant | C27H25ClF3N3O2 | CID 11226090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. realmofcaring.org [realmofcaring.org]

- 13. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]

- 14. Diet-induced obesity murine model [protocols.io]

- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide. This compound is a critical intermediate in the synthesis of Vilazodone, a dual-acting antidepressant.

Core Compound Data

All quantitative data for this compound has been compiled and is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 245.28 g/mol | [1] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |

| CAS Number | 183288-46-2 | [2][3] |

| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | |

| Appearance | White crystalline solid to Pale-yellow/Yellow-brown solid | [4] |

| Melting Point | >215°C (decomposes) | |

| Boiling Point | 505.3 ± 40.0 °C (Predicted) | |

| Density | 1.268 g/cm³ | |

| Solubility | Soluble in dimethylformamide (DMF), dichloromethane, and chloroform. | [4] |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

This compound is a key intermediate in the multistep synthesis of the antidepressant drug Vilazodone. Several synthetic routes have been described in the literature, primarily in patents outlining the production of Vilazodone and its precursors. A common approach involves the reaction of a substituted benzofuran with piperazine.

General Synthetic Workflow

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable leaving group on the benzofuran ring with piperazine.[5] This is followed by the coupling of the resulting intermediate with another key fragment to yield Vilazodone.

Caption: Synthetic pathway to Vilazodone highlighting the role of the title compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on literature for the synthesis of this compound from 5-bromobenzofuran-2-carboxamide and piperazine.[5]

-

Reaction Setup: In a suitable reaction vessel, 5-bromobenzofuran-2-carboxamide is combined with an excess of piperazine.

-

Reaction Conditions: The mixture is heated to a high temperature, typically around 140°C, and stirred for several hours (e.g., 6 hours) to ensure the completion of the reaction.[5]

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled.

-

An acidic solution (e.g., hydrochloric acid) is added to the reaction mixture.

-

The pH is then adjusted to 6-7 using a base (e.g., potassium hydroxide solution).[5]

-

The product is extracted into an organic solvent such as chloroform.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain this compound of high purity.

Subsequent Synthesis of Vilazodone

The synthesized this compound is then reacted with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in a nucleophilic substitution reaction to form Vilazodone.[6][7] This reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., sodium bicarbonate) and a catalyst (e.g., potassium iodide), with heating to around 100°C.[6][7]

Analytical Methodologies

The purity and identity of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for analyzing piperazine derivatives is reverse-phase HPLC with UV detection. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization may be employed for trace analysis.

Illustrative HPLC-UV Method:

-

Derivatization Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active derivative.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.

-

Detection: UV detection at a wavelength suitable for the derivative, for instance, 340 nm for the NBD derivative.

-

Quantification: The concentration can be determined by comparing the peak area of the sample to that of a standard of known concentration.

Role in Drug Development

This compound is not known to possess significant independent biological activity. Its primary importance lies in its role as a key building block in the synthesis of Vilazodone. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[8] The efficient and high-purity synthesis of this intermediate is therefore crucial for the manufacturing of Vilazodone.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory tract.[4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Piperazin-1-yl) benzofuran-2-carboxamide - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 3. This compound-India Fine Chemicals [indiafinechemicals.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 8. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzofuran Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and development of novel therapeutic agents. When coupled with a piperazine moiety, the resulting benzofuran piperazine derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases, from cancer and inflammation to neurodegenerative disorders and microbial infections. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds.

Anticancer Activity

Benzofuran piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various benzofuran piperazine derivatives is typically evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). A summary of representative data is presented below.

| Compound ID | Linker | R1 (Benzofuran) | R2 (Piperazine) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -CO- | H | 4-Chlorophenyl | A549 (Lung) | 0.12 | [1] |

| 1 | -CO- | H | 4-Chlorophenyl | SGC7901 (Gastric) | 2.75 | [1] |

| 2 | -CO- | H | 4-Fluorophenyl | A549 (Lung) | 0.94 | [2] |

| 2 | -CO- | H | 4-Fluorophenyl | Panc-1 (Pancreatic) | 1.71 | [2] |

| 3 | -CONH- | H | 4-Chlorophenyl | HeLa (Cervical) | 0.03 | [1] |

| 4 | -CH2- | H | 3-(Trifluoromethyl)phenyl | Panc-1 (Pancreatic) | 0.94 | [2][3] |

| 4 | -CH2- | H | 3-(Trifluoromethyl)phenyl | MCF-7 (Breast) | 2.92 | [2][3] |

| 4 | -CH2- | H | 3-(Trifluoromethyl)phenyl | A549 (Lung) | 1.71 | [2][3] |

| 5 | dipiperazine | H | 4-Chlorophenyl | A549 (Lung) | 0.12 | [4][5] |

| 6 | dipiperazine | H | 4-Bromophenyl | A549 (Lung) | 0.43 | [4][5] |

Experimental Protocols: Anticancer Evaluation

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzofuran piperazine derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

2. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cancer cells with the test compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined based on their fluorescence.

-

Signaling Pathways in Anticancer Activity

Benzofuran piperazine derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide, a key chemical intermediate for the novel antidepressant Vilazodone.[1][2] The primary focus of this document is to elucidate the molecular interactions and subsequent signaling cascades initiated by Vilazodone, which embodies the pharmacophore of the title compound. Vilazodone exhibits a dual mechanism of action, functioning as a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[3][4][5] This unique pharmacological profile, termed Serotonin Partial Agonist/Reuptake Inhibitor (SPARI), underpins its therapeutic efficacy in major depressive disorder.[4] This guide will detail the quantitative binding affinities, delineate the intricate signaling pathways, and provide an overview of the experimental protocols used to characterize this class of compounds.

Introduction

This compound serves as a foundational scaffold for Vilazodone, a therapeutic agent approved for the treatment of major depressive disorder.[6][7] Vilazodone's distinctiveness lies in its dual activity on two key components of the serotonergic system: the serotonin transporter (SERT) and the 5-HT1A receptor.[4] By simultaneously inhibiting serotonin reuptake and directly modulating 5-HT1A receptors, Vilazodone offers a multifaceted approach to enhancing serotonergic neurotransmission.[4][7] This is theorized to contribute to a potentially faster onset of action and a favorable side-effect profile compared to traditional SSRIs.[3][5]

Molecular Targets and Binding Affinity

The primary molecular targets of Vilazodone, and by extension the pharmacological potential of its core structure, are the human serotonin transporter (SERT) and the 5-HT1A receptor. It displays high affinity for both of these targets while exhibiting minimal interaction with other neurotransmitter transporters and receptors, highlighting its selectivity.[3]

Quantitative Binding Data

The binding affinities of Vilazodone for its primary targets have been quantified through various in vitro studies. The following table summarizes key quantitative data, including inhibitory constant (Ki) and 50% inhibitory concentration (IC50) values.

| Target | Parameter | Value (nM) | Species/System | Reference |

| Serotonin Transporter (SERT) | Ki | 0.1 | Human | [3] |

| IC50 | 1.6 | Human | [3] | |

| IC50 | ~1 | Human | [8] | |

| 5-HT1A Receptor | IC50 | 2.1 | Human | [3] |

| IC50 | 0.2 | Human | [9] | |

| Ki | 20 | Rat | [10] | |

| Norepinephrine Transporter (NET) | Ki | 56 | Human | [3] |

| Dopamine Transporter (DAT) | Ki | 37 | Human | [3] |

| Dopamine D2 Receptor | Ki | >1000 | Human | |

| Dopamine D3 Receptor | IC50 | 71 | Human | [9] |

Mechanism of Action at the Serotonin Transporter (SERT)

Vilazodone functions as a potent inhibitor of the serotonin transporter (SERT).[4] SERT is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[11][12] By blocking SERT, Vilazodone increases the concentration and prolongs the availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[4]

The mechanism of serotonin transport by SERT is a complex process dependent on sodium (Na+) and chloride (Cl-) ions. The transporter cycle involves the binding of Na+, followed by serotonin and Cl-, which induces a conformational change in the transporter, leading to the translocation of serotonin into the presynaptic neuron. Intracellular potassium (K+) then binds to facilitate the return of the transporter to its outward-facing conformation.[11][13] Vilazodone binds to the central binding site on SERT, physically occluding the passage of serotonin and locking the transporter in an outward-open conformation.[14]

Experimental Protocol: Serotonin Transporter Uptake Assay

A common method to determine the inhibitory activity of compounds on SERT is the neurotransmitter uptake assay.

Objective: To measure the inhibition of radiolabeled serotonin uptake into cells expressing the serotonin transporter.

Materials:

-

Cells stably expressing human SERT (e.g., HEK293-hSERT cells)

-

Radiolabeled serotonin (e.g., [3H]5-HT)

-

Test compound (e.g., Vilazodone)

-

Known SERT inhibitor for positive control (e.g., fluoxetine)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Cell Plating: Seed the hSERT-expressing cells into 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or control for a specified period.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [3H]5-HT to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular [3H]5-HT and terminate the uptake.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50 value).

Mechanism of Action at the 5-HT1A Receptor

Vilazodone acts as a partial agonist at the 5-HT1A receptor.[3] These receptors are G-protein coupled receptors (GPCRs) that are located both presynaptically (as autoreceptors on serotonergic neurons in the raphe nuclei) and postsynaptically in various brain regions, including the hippocampus and cortex.[15]

-

Presynaptic 5-HT1A Autoreceptors: Activation of these autoreceptors typically leads to a negative feedback mechanism, reducing the firing rate of serotonergic neurons and subsequent serotonin release. As a partial agonist, Vilazodone is thought to desensitize these autoreceptors more rapidly than traditional SSRIs, potentially leading to a faster onset of antidepressant effects.[4]

-

Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors is associated with the therapeutic effects of anxiolytics and antidepressants.[15]

5-HT1A Receptor Downstream Signaling Pathways

The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o).[15] Upon activation by an agonist or partial agonist like Vilazodone, the following signaling cascades are initiated:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).[15]

-

Modulation of Ion Channels: The Gβγ subunit released upon receptor activation can directly modulate ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which decreases neuronal excitability. It can also inhibit voltage-gated calcium channels.[16]

-

Activation of MAPK/ERK Pathway: In some neuronal populations, 5-HT1A receptor activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in neuroplasticity and cell survival.[17]

-

Activation of the PI3K/Akt Pathway: The 5-HT1A receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and neurogenesis.[17]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This assay is used to determine the affinity of a test compound for the 5-HT1A receptor.

Objective: To measure the displacement of a specific radioligand from the 5-HT1A receptor by a test compound.

Materials:

-

Membrane preparations from cells expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells)

-

Radioligand with high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT)

-

Test compound (e.g., Vilazodone)

-

Non-specific binding control (e.g., high concentration of serotonin)

-

Assay buffer (e.g., Tris-HCl with MgSO4 and EDTA)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Potential for Dopamine D2 Receptor Interaction

While Vilazodone has a high selectivity for SERT and 5-HT1A receptors, some studies on structurally related compounds have explored potential interactions with dopamine receptors. Vilazodone itself shows very low affinity for the D2 receptor. However, it exhibits a moderate affinity for the D3 receptor.[9] The clinical significance of this D3 receptor interaction is not yet fully established.

Conclusion

The mechanism of action of compounds based on the this compound scaffold, exemplified by Vilazodone, is characterized by a dual-action on the serotonergic system. The potent and selective inhibition of the serotonin transporter, coupled with partial agonism at 5-HT1A receptors, provides a synergistic approach to modulating serotonergic neurotransmission. This in-depth understanding of the molecular interactions, binding affinities, and downstream signaling pathways is crucial for the rational design and development of novel therapeutics for depressive and anxiety disorders. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of this important class of psychoactive compounds.

References

- 1. molkem.com [molkem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. droracle.ai [droracle.ai]

- 4. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychiatrist.com [psychiatrist.com]

- 6. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 12. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 14. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

An In-depth Technical Guide on 5-(piperazin-1-yl)benzofuran-2-carboxamide: A Key Intermediate in the Synthesis of Vilazodone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a significant chemical intermediate in the synthesis of the antidepressant medication, Vilazodone. While this document will delve into the known chemical and synthetic aspects of this compound, it is important to note at the outset that there is a significant lack of publicly available data on the specific pharmacological profile of this compound itself. The vast majority of research and literature focuses on the final active pharmaceutical ingredient, Vilazodone.

Therefore, to provide a valuable context for researchers in the field of drug development, this guide will also detail the well-documented pharmacological profile of Vilazodone, for which this compound is a crucial precursor.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₅N₃O₂. Structurally, it features a benzofuran core, a carboxamide group at the 2-position, and a piperazine ring attached at the 5-position. Its primary and well-documented role in the pharmaceutical industry is as a key building block in the convergent synthesis of Vilazodone.

Vilazodone is an antidepressant used for the treatment of major depressive disorder. It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The synthesis of Vilazodone involves the coupling of this compound with a second key intermediate, typically a derivative of 3-(4-chlorobutyl)-5-cyanoindole.

Pharmacological Profile of the Final Product: Vilazodone

To understand the pharmacological relevance of this compound, it is essential to examine the properties of the drug it is used to create. Vilazodone's dual mechanism of action is believed to contribute to its therapeutic effects.

Mechanism of Action

Vilazodone exhibits a high affinity for the serotonin transporter (SERT) and acts as a potent inhibitor of serotonin reuptake, which is the characteristic mechanism of SSRIs. This action increases the concentration of serotonin in the synaptic cleft. Additionally, Vilazodone is a partial agonist at the 5-HT1A receptor. This partial agonism is thought to contribute to its antidepressant and anxiolytic effects and may be associated with a lower incidence of certain side effects, such as sexual dysfunction, compared to other SSRIs.

Quantitative Pharmacological Data for Vilazodone

The following table summarizes the binding affinities (Ki) of Vilazodone for various neurotransmitter receptors and transporters. This data highlights its high affinity and selectivity for the serotonin transporter and the 5-HT1A receptor.

| Target | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 0.1 |

| 5-HT1A Receptor | 0.2 |

| Dopamine Transporter (DAT) | >1000 |

| Norepinephrine Transporter (NET) | 56 |

| 5-HT1D Receptor | 43 |

| 5-HT2A Receptor | 2100 |

| 5-HT2C Receptor | 380 |

| Alpha-1 Adrenergic Receptor | 140 |

| Alpha-2 Adrenergic Receptor | >1000 |

| Dopamine D2 Receptor | >1000 |

| Histamine H1 Receptor | >1000 |

| Muscarinic M1 Receptor | >1000 |

Note: Data is compiled from various preclinical studies on Vilazodone. The exact values may vary slightly between different studies and experimental conditions.

Potential for Intrinsic Pharmacological Activity

While direct pharmacological data for this compound is not available, its chemical structure, containing both a benzofuran and a piperazine moiety, suggests the potential for biological activity.

-

Benzofuran Derivatives: The benzofuran scaffold is present in numerous biologically active compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and central nervous system activities.

-

Piperazine Derivatives: The piperazine ring is a common feature in many CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics. Arylpiperazine derivatives, in particular, are known to interact with various neurotransmitter receptors, especially serotonin and dopamine receptors.

It is plausible that this compound possesses some affinity for serotonin or other receptors, which may have been identified during the initial drug discovery process for Vilazodone. However, without publicly available data, this remains speculative.

Synthesis and Experimental Protocols

Synthetic Pathway Overview

The synthesis of Vilazodone is a multi-step process. A common convergent synthetic route is illustrated below. In this pathway, this compound is prepared separately and then coupled with the indole-containing fragment to form the final Vilazodone molecule.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not available in the public domain. However, for researchers interested in evaluating the potential pharmacological activity of this or similar compounds, standard preclinical assays would be employed.

A hypothetical workflow for such an evaluation is presented below.

The Synthesis and History of 5-(piperazin-1-yl)benzofuran-2-carboxamide: A Critical Intermediate in Modern Antidepressant Development

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a pivotal intermediate in the manufacturing of the antidepressant medication Vilazodone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The compound this compound has garnered significant attention within the pharmaceutical industry, not for its own pharmacological activity, but as a crucial building block in the synthesis of Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, approved for the treatment of major depressive disorder. The history of this compound is therefore intrinsically linked to the development of this important therapeutic agent. Its "discovery" can be traced back to the process of designing and optimizing the synthetic route to Vilazodone.

Synthesis and Manufacturing

The synthesis of this compound has been a subject of extensive research, with several patented methods aiming to improve yield, purity, and cost-effectiveness. The primary synthetic strategies involve the formation of the benzofuran ring system followed by the introduction of the piperazine moiety.

Key Synthetic Approaches

Several patented methods highlight the chemical ingenuity applied to the production of this intermediate. One common approach involves a multi-step synthesis starting from readily available precursors.

A notable synthetic route is detailed in Chinese patent CN103965148A, which describes a three-step process.[1] This method focuses on the construction of the benzofuran ring from a substituted phenol derivative.

Another significant contribution to the synthesis of this intermediate is the use of transition metal-catalyzed amination, as described in patents such as ZA200205326B.[2] This method provides an efficient way to form the carbon-nitrogen bond between the benzofuran core and the piperazine ring.

The following table summarizes key quantitative data from a representative synthetic patent.

| Parameter | Value | Reference |

| Yield of 3-[2-hydroxyl-5-(piperazine-1-yl)] phenyl-2-propenal | 77% | CN103965148A[1] |

| Purity of 3-[2-hydroxyl-5-(piperazine-1-yl)] phenyl-2-propenal (GC) | 92% | CN103965148A[1] |

Experimental Protocols

The following are detailed experimental protocols for key synthetic steps as described in the patent literature.

Synthesis of 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenal (from CN103965148A)[1]

-

Under a nitrogen atmosphere, add zinc powder and tetrahydrofuran to a reactor.

-

Cool the mixture and dropwise add TiCl4.

-

Add 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and glyoxal.

-

After the reaction is complete, rectify the mixture to obtain 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenal.

-

The crude product is purified by extraction with chloroform after neutralization with saturated sodium bicarbonate solution.

Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester (from CN103965148A)[1]

-

Dissolve 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenal in a sodium hydroxide solution.

-

Add a copper sulfate solution while stirring to yield 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic acid.

-

Dissolve the resulting acrylic acid in absolute ethanol and add it to a reactor.

-

Add tetrahydrofuran and anhydrous potassium carbonate.

-

Stir the mixture and then add iodine.

-

After the reaction is complete, work up the mixture to obtain 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.

Synthetic Workflow Diagrams

The following diagrams illustrate the key synthetic pathways for the production of this compound and its precursor.

References

The Crucial Role of 5-(piperazin-1-yl)benzofuran-2-carboxamide in the Synthesis of Vilazodone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone, a novel antidepressant, exhibits a unique dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor. This distinct pharmacological profile is attributed to its intricate molecular structure, the synthesis of which relies on key intermediates. This technical guide provides an in-depth exploration of the pivotal role of 5-(piperazin-1-yl)benzofuran-2-carboxamide as a core intermediate in the convergent synthesis of vilazodone. We will delve into various synthetic methodologies, present comparative quantitative data, and provide detailed experimental protocols. Furthermore, this guide will elucidate the signaling pathways of vilazodone, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Vilazodone is a significant therapeutic agent for the management of major depressive disorder (MDD). Its efficacy is rooted in its ability to modulate serotonergic neurotransmission through two distinct mechanisms: blocking the serotonin transporter (SERT) to increase synaptic serotonin levels, and partially agonizing the 5-HT1A receptor, which is thought to contribute to a faster onset of action and a favorable side-effect profile.[1][2]

The chemical architecture of vilazodone, 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide, necessitates a strategic synthetic approach. A convergent synthesis has emerged as the most efficient method, wherein two key fragments are synthesized independently and then coupled. This compound constitutes the benzofuran-piperazine moiety, a critical component for the molecule's interaction with its biological targets.

This whitepaper will focus on the synthesis and characterization of this vital intermediate and its subsequent conversion to vilazodone.

Synthesis of Vilazodone: The Convergent Approach

The most prevalent and scalable synthetic strategy for vilazodone involves the coupling of two key intermediates:

-

Intermediate A: this compound

-

Intermediate B: 3-(4-chlorobutyl)-5-cyanoindole

The final step is a nucleophilic substitution reaction where the secondary amine of the piperazine ring in Intermediate A displaces the chlorine atom of the butyl chain in Intermediate B, forming the final vilazodone molecule.

Experimental Protocols

Synthesis of this compound (Intermediate A)

A common route to Intermediate A involves the cyclization of 5-aminobenzofuran-2-carboxamide with bis(2-chloroethyl)amine.

Step 1: Synthesis of 5-aminobenzofuran-2-carboxamide

This precursor can be prepared from 5-nitrobenzofuran-2-carboxamide through reduction.

-

Materials: 5-nitrobenzofuran-2-carboxamide, Sodium hydrosulfite, Water, Ammonia solution.

-

Procedure:

-

Suspend 5-nitrobenzofuran-2-carboxamide in water.

-

Add a solution of sodium hydrosulfite in water dropwise at room temperature.

-

After the addition is complete, stir the mixture for 2-3 hours.

-

Make the reaction mixture alkaline by adding ammonia solution.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain 5-aminobenzofuran-2-carboxamide.

-

Step 2: Cyclization to form this compound

-

Materials: 5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amine hydrochloride, an alkaline agent (e.g., potassium carbonate), a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

To a solution of 5-aminobenzofuran-2-carboxamide in DMF, add bis(2-chloroethyl)amine hydrochloride and potassium carbonate.

-

Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

-

Synthesis of 3-(4-chlorobutyl)-5-cyanoindole (Intermediate B)

A widely used method is the Friedel-Crafts acylation of 5-cyanoindole followed by reduction.

-

Materials: 5-cyanoindole, 4-chlorobutyryl chloride, Aluminum chloride (AlCl₃), a suitable solvent (e.g., dichloromethane, nitromethane), a reducing agent (e.g., sodium borohydride/trifluoroacetic acid).

-

Procedure:

-

Friedel-Crafts Acylation:

-

Suspend AlCl₃ in dichloromethane and cool to 0-5 °C.

-

Add 4-chlorobutyryl chloride dropwise to the suspension.

-

Add a solution of 5-cyanoindole in nitromethane to the reaction mixture.

-

Stir the reaction at 0-10 °C for 2-4 hours.

-

Quench the reaction by pouring it into ice water.

-

Separate the organic layer, wash, dry, and concentrate to obtain the crude acylated product.

-

-

Reduction:

-

Dissolve the crude acylated product in a suitable solvent like tetrahydrofuran (THF).

-

Add a solution of sodium borohydride and trifluoroacetic acid at 0-5 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography or recrystallization to obtain 3-(4-chlorobutyl)-5-cyanoindole.

-

-

Final Condensation to Vilazodone

-

Materials: this compound, 3-(4-chlorobutyl)-5-cyanoindole, a base (e.g., triethylamine or potassium carbonate), a solvent (e.g., DMF).

-

Procedure:

-

Dissolve this compound and 3-(4-chlorobutyl)-5-cyanoindole in DMF.

-

Add the base (e.g., triethylamine) to the mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into water to precipitate the crude vilazodone.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/methanol mixture) to obtain pure vilazodone.[3]

-

Quantitative Data

The efficiency of the synthesis is a critical factor in drug development. The following tables summarize typical yields and purity data for the key synthetic steps.

| Step | Reactants | Product | Typical Yield | Typical Purity (by HPLC) | Reference |

| Intermediate A Synthesis | 5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amine | This compound | 60-75% | >98% | [4] |

| Intermediate B Synthesis | 5-cyanoindole, 4-chlorobutyryl chloride | 3-(4-chlorobutyl)-5-cyanoindole | 70-85% | >99% | [5] |

| Final Condensation | Intermediate A, Intermediate B | Vilazodone | 65-81% | >99.5% | [3][4] |

Spectroscopic Data for this compound:

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.7-7.9 (br s, 2H, -CONH₂), 7.4-7.5 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.1-3.3 (m, 4H, piperazine-H), 2.9-3.1 (m, 4H, piperazine-H). |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 160.1 (C=O), 154.5, 148.9, 127.8, 122.1, 115.6, 111.9, 105.8 (Ar-C), 50.2, 45.8 (piperazine-C). |

| Mass Spectrometry (ESI) | m/z: 246.12 [M+H]⁺ |

| IR (KBr) | ν (cm⁻¹): 3450-3150 (N-H, amide), 1660 (C=O, amide), 1610, 1580 (C=C, aromatic). |

Mechanism of Action and Signaling Pathways

Vilazodone's unique pharmacological profile stems from its dual action on the serotonin system.

Serotonin Transporter (SERT) Inhibition

Similar to traditional SSRIs, vilazodone binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2]

5-HT1A Receptor Partial Agonism

Vilazodone also acts as a partial agonist at the 5-HT1A receptor. These receptors are found both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.

-

Presynaptic 5-HT1A Autoreceptors: Activation of these autoreceptors typically provides a negative feedback signal, reducing serotonin release. As a partial agonist, vilazodone's effect is more moderate than a full agonist. It is hypothesized that this partial agonism leads to a more rapid desensitization of these autoreceptors, which may contribute to a faster therapeutic onset compared to SSRIs alone.[6][7]

-

Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors is associated with the therapeutic effects of antidepressants. Vilazodone's partial agonism at these receptors directly contributes to the overall enhancement of serotonergic signaling.

Downstream signaling of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), is complex. It primarily couples to the inhibitory G-protein, Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cellular survival.[8][9]

Conclusion

This compound is an indispensable intermediate in the efficient and scalable synthesis of vilazodone. The convergent synthetic strategy, which hinges on the successful preparation and coupling of this key fragment, has proven to be a robust method for the production of this novel antidepressant. A thorough understanding of the synthesis of this intermediate, along with the intricate dual mechanism of action of the final drug, is crucial for chemists and pharmacologists working on the development of next-generation therapeutics for depressive disorders. This technical guide provides a foundational resource to aid in these research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]

- 9. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia [elifesciences.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(piperazin-1-yl)benzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract